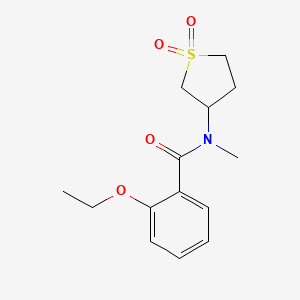

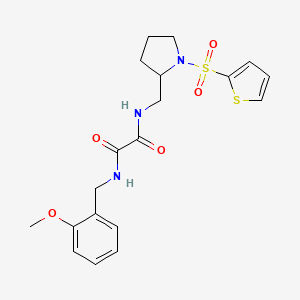

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide, also known as A-804598, is a novel and selective antagonist of P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family and is involved in a variety of physiological and pathological processes, including inflammation, pain, and immune response. A-804598 has been extensively studied for its potential use in various scientific research applications, including neurobiology, immunology, and cancer research.

Aplicaciones Científicas De Investigación

Chemodivergent Annulations via C-H Activation : A study by Xu, Zheng, Yang, and Li (2018) details the chemodivergent and redox-neutral annulations between N-methoxybenzamides and sulfoxonium ylides, realized via Rh(III)-catalyzed C-H activation. This process involves the sulfoxonium ylide acting as a carbene precursor under acid-controlled conditions (Xu, Zheng, Yang, & Li, 2018).

Synthesis and Characterization of Novel Aromatic Polyimides : Butt, Akhtar, Zafar-uz-Zaman, and Munir (2005) synthesized new diamines, including those similar in structure to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide, and polymerized them with various anhydrides. They found that most polymers were soluble in organic solvents and had degradation temperatures ranging from 240°C to 550°C (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).

Sigma-2 Receptor Probe Development : Xu, Tu, Jones, Vangveravong, Wheeler, and Mach (2005) developed N-[4-(3,4-dihydro-6,7-dimethoxyisoquinolin-2(1H)-yl)butyl]-2-methoxy-5-methyl-benzamide, a sigma-2 receptor probe, and evaluated its binding to sigma-2 receptors in vitro. This compound showed high affinity for sigma-2 receptors, indicating potential for further research in this area (Xu, Tu, Jones, Vangveravong, Wheeler, & Mach, 2005).

Creating Antibacterials with In Vivo Efficacy : Haydon et al. (2010) explored the structure-activity relationships of analogues of 3-Methoxybenzamide, a weak inhibitor of the bacterial cell division protein FtsZ. They identified potent antistaphylococcal compounds with improved pharmaceutical properties, highlighting the potential of such compounds in antibacterial applications (Haydon et al., 2010).

Simple Synthesis of N,N-Diethyl-3-methylbenzamide (DEET) : Withey and Bajic (2015) described a novel procedure for the synthesis of N,N-diethyl-3-methylbenzamide (DEET) using COMU as a coupling reagent. This study highlights the fundamental principles of carbonyl reactivity and potential new methods for amide bond formation (Withey & Bajic, 2015).

Propiedades

IUPAC Name |

N-(1,1-dioxothiolan-3-yl)-2-ethoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO4S/c1-3-19-13-7-5-4-6-12(13)14(16)15(2)11-8-9-20(17,18)10-11/h4-7,11H,3,8-10H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHEDTTHOHPNKSI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N(C)C2CCS(=O)(=O)C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-methylbenzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![methyl 4-((2-(2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)ethyl)carbamoyl)benzoate](/img/structure/B2648344.png)

![N-[2-(pyrrolidin-1-yl)ethyl]acetamide](/img/structure/B2648347.png)

![N-(3-carbamoyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-5-nitrofuran-2-carboxamide](/img/structure/B2648352.png)

![ethyl 2-(4-bromobenzamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2648353.png)

![5-(4-Methylpiperazine-1-carbonyl)-2lambda6-thia-5-azabicyclo[2.2.1]heptane-2,2-dione](/img/structure/B2648354.png)

![8-methoxy-3-(4-methoxybenzyl)-2-propyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2648357.png)

![N-(4-chlorophenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2648363.png)